molecular formula C10H20O B12646517 (Z)-dec-7-en-1-ol CAS No. 16504-66-8

(Z)-dec-7-en-1-ol

Cat. No.: B12646517
CAS No.: 16504-66-8
M. Wt: 156.26 g/mol
InChI Key: JPYLHKPRBLLDDJ-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-dec-7-en-1-ol: is an organic compound with the molecular formula C10H20O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the seventh and eighth carbon atoms in the carbon chain, and a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-dec-7-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of (Z)-dec-7-en-1-ene. This method typically involves the following steps:

    Hydroboration: (Z)-dec-7-en-1-ene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

On an industrial scale, this compound can be produced through the isomerization of dec-7-en-1-ol. This process involves the use of catalysts such as palladium on carbon (Pd/C) to selectively isomerize the double bond to the Z-configuration.

Chemical Reactions Analysis

Types of Reactions

(Z)-dec-7-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (Z)-dec-7-enal or (Z)-dec-7-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to (Z)-dec-7-en-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (Z)-dec-7-en-1-chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products

    Oxidation: (Z)-dec-7-enal, (Z)-dec-7-enoic acid

    Reduction: (Z)-dec-7-en-1-amine

    Substitution: (Z)-dec-7-en-1-chloride

Scientific Research Applications

(Z)-dec-7-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: It is studied for its role in pheromone communication in insects and other organisms.

    Medicine: Research is being conducted on its potential therapeutic properties, including its use as an antimicrobial agent.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavors and fragrances.

Mechanism of Action

The mechanism of action of (Z)-dec-7-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, in insects, it may bind to olfactory receptors, leading to changes in behavior and communication.

Comparison with Similar Compounds

(Z)-dec-7-en-1-ol can be compared with other similar compounds such as:

    (E)-dec-7-en-1-ol: The E-isomer has a different spatial arrangement of the double bond, leading to different chemical and biological properties.

    Dec-7-en-1-ol: The absence of the Z-configuration in the double bond can result in different reactivity and applications.

    (Z)-dec-6-en-1-ol: The position of the double bond is different, which can affect the compound’s properties and uses.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

16504-66-8

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(Z)-dec-7-en-1-ol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,11H,2,5-10H2,1H3/b4-3-

InChI Key

JPYLHKPRBLLDDJ-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCCCCCO

Canonical SMILES

CCC=CCCCCCCO

Origin of Product

United States

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